molecular formula C10H16BrN3 B13328823 (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine

Cat. No.: B13328823
M. Wt: 258.16 g/mol
InChI Key: ZDCQTLNGDPWLNP-UHFFFAOYSA-N
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Description

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine is a chemical compound with the molecular formula C10H16BrN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine

InChI

InChI=1S/C10H16BrN3/c11-9-8(6-12)13-10(14-9)7-4-2-1-3-5-7/h7H,1-6,12H2,(H,13,14)

InChI Key

ZDCQTLNGDPWLNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=C(N2)CN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted cyclohexylamine with an imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines or alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium thiolate or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

Based on the available search results, here's what is known about the applications of the compound (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol:

Scientific Research Applications

  • (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol as a Building Block: This compound is used as a building block in the synthesis of more complex molecules.
  • Chemistry Applications: It serves as a crucial component in chemical synthesis.
  • Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
  • Medical Research: There is ongoing research to explore its potential as a therapeutic agent in various medical conditions.
  • Industrial Uses: It is used in the development of new materials and as a catalyst in various industrial processes.

Chemical Reactions

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding imidazole derivatives.
  • Reduction: Reduction reactions can yield various reduced forms of the compound.
  • Substitution: The bromine atom at the 4th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol belongs to the imidazole family and has potential biological activities, especially in medicinal chemistry.

Mechanism of Action

The mechanism of action of (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which is a simple five-membered ring containing two nitrogen atoms.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

    Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections.

Uniqueness

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine is unique due to the presence of the bromo and cyclohexyl groups, which impart distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications compared to simpler imidazole derivatives.

Biological Activity

(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated imidazole ring, which is known for its role in various biological activities. The cyclohexyl group contributes to the compound's lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that imidazole derivatives often act on various biological pathways. For instance, compounds containing imidazole rings have been shown to inhibit specific enzymes and receptors, affecting cellular signaling pathways. The presence of the bromine atom may enhance binding affinity or selectivity towards certain targets.

Anticancer Properties

Imidazole derivatives have been extensively studied for their anticancer properties. For example, similar compounds have demonstrated significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity in Imidazole Derivatives

CompoundTargetIC50 (μM)Mechanism
4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanamineUnknownTBDTBD
4-Phenyl-imidazoleIDO0.1Heme iron binding
Benzimidazole analogsBRD4 BD10.25Competitive inhibition

Inhibition of Enzymes

The compound's structure suggests potential activity against enzymes such as indoleamine 2,3-dioxygenase (IDO), which is critical in immune response modulation and cancer therapy. Studies have shown that imidazole derivatives can effectively inhibit IDO, leading to enhanced anti-tumor immunity.

Case Study: IDO Inhibition
A study reported that phenyl-imidazole derivatives exhibited a ten-fold increase in potency against IDO compared to their predecessors. This highlights the importance of structural modifications in enhancing biological activity .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound may exhibit selectivity for certain biological targets due to its unique structural features.

Selectivity and Potency

Research on related compounds has shown that modifications at the imidazole position can significantly alter selectivity and potency against various kinases and enzymes. For instance, one study found that certain substitutions led to enhanced selectivity for p38 MAPK over JNK3, with IC50 values reaching low nanomolar ranges .

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentTarget EnzymeIC50 (nM)Selectivity
Methyl group at C4p38 MAPK10High
Cyclohexyl at C2JNK350Moderate

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